molecular formula C24H24N2O7 B1308161 2-(Quinolin-4-yl)malonaldehyde CAS No. 40070-86-8

2-(Quinolin-4-yl)malonaldehyde

Cat. No.: B1308161
CAS No.: 40070-86-8
M. Wt: 452.5 g/mol
InChI Key: HGDDGVKYQNOJAA-UHFFFAOYSA-N
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Description

2-(Quinolin-4-yl)malonaldehyde is an organic compound with the molecular formula C14H9NO2 This compound features a quinoline group and a malonaldehyde group, making it a unique structure in the realm of organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Quinolin-4-yl)malonaldehyde typically involves the condensation of quinoline derivatives with malonaldehyde. One common method includes the reaction of 4-chloroquinoline with malonaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in a solvent like ethanol under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of greener solvents and catalysts can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-4-yl)malonaldehyde can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols.

    Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used under appropriate conditions.

Major Products

    Oxidation: Quinoline carboxylic acids.

    Reduction: Quinoline alcohols.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

2-(Quinolin-4-yl)malonaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biomolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of fluorescent probes and sensors for detecting specific biomolecules.

Mechanism of Action

The mechanism of action of 2-(Quinolin-4-yl)malonaldehyde involves its interaction with various molecular targets. The quinoline group can intercalate with DNA, potentially disrupting replication and transcription processes. The malonaldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with a single nitrogen-containing heterocycle.

    Malonaldehyde: A simpler dialdehyde without the quinoline group.

    Quinoline-4-carboxaldehyde: Similar structure but with a single aldehyde group.

Uniqueness

2-(Quinolin-4-yl)malonaldehyde is unique due to the presence of both a quinoline and a malonaldehyde group. This dual functionality allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

CAS No.

40070-86-8

Molecular Formula

C24H24N2O7

Molecular Weight

452.5 g/mol

IUPAC Name

2-quinolin-4-ylpropanedial;trihydrate

InChI

InChI=1S/2C12H9NO2.3H2O/c2*14-7-9(8-15)10-5-6-13-12-4-2-1-3-11(10)12;;;/h2*1-9H;3*1H2

InChI Key

HGDDGVKYQNOJAA-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.C1=CC=C2C(=C1)C(=CC=N2)C(C=O)C=O.O.O.O

Pictograms

Irritant

Origin of Product

United States

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